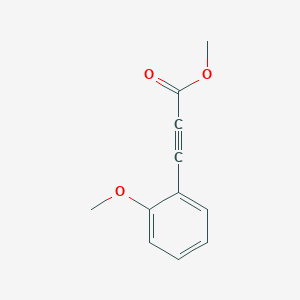

(2-Methoxy-phenyl)-propynoic acid methyl ester, 97%

説明

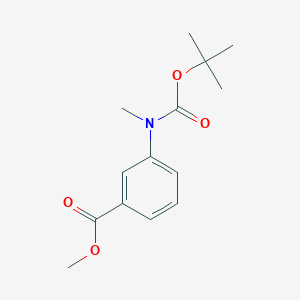

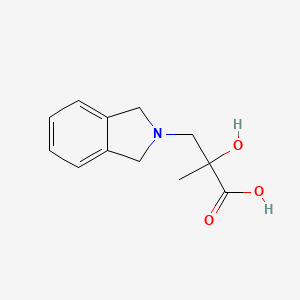

(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% (2-MPPA-ME-97) is an organic compound with a wide range of applications in the fields of chemistry, medicine, and biochemistry. It is a water-soluble, colorless, and odorless compound with a molecular weight of 224.25 g/mol. 2-MPPA-ME-97 is a versatile compound which can be used for a variety of purposes, such as in the synthesis of drugs, in the production of various materials, and in the study of biochemical and physiological processes. In

科学的研究の応用

Synthesis of Bioactive Compounds

(2-Methoxy-phenyl)-propynoic acid methyl ester: is a valuable precursor in the synthesis of various bioactive compounds. Its structure allows for the introduction of additional functional groups through chemical reactions, which can lead to the creation of molecules with potential pharmacological activities. For instance, modifications of this compound can result in derivatives that exhibit anti-inflammatory or anti-tumor properties .

Conducting Polymers

This compound can also serve as a monomer in the production of conducting polymers. These polymers are of great interest in scientific research due to their applications in electronics, such as organic light-emitting diodes (OLEDs), solar cells, and transistors. The methoxy group in the compound can influence the polymer’s solubility and electrical properties .

Antioxidants and UV Absorbers

The phenolic structure of (2-Methoxy-phenyl)-propynoic acid methyl ester makes it a candidate for use as an antioxidant. It can help in protecting materials from oxidative degradation. Additionally, its ability to absorb ultraviolet light makes it useful in the formulation of UV-protection coatings and sunscreens .

Flame Retardants

In the field of material science, this compound can be applied to the development of flame retardants. Its chemical structure can contribute to reducing the flammability of materials, making it a significant additive in the production of safer textiles, plastics, and other materials .

Agricultural Chemicals

There is potential for (2-Methoxy-phenyl)-propynoic acid methyl ester to be used in the synthesis of agricultural chemicals. These chemicals include pesticides and herbicides, where the compound’s properties can be harnessed to control pests and weeds effectively .

Cosmetic Industry

Lastly, the ester could find applications in the cosmetic industry. Due to its aromatic structure, it can be used in the synthesis of fragrances. Moreover, its potential antioxidant properties can be beneficial in skincare products to prevent damage caused by free radicals .

特性

IUPAC Name |

methyl 3-(2-methoxyphenyl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAILREFEWIRTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-methoxyphenyl)propiolate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)

![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)